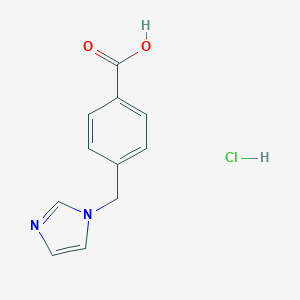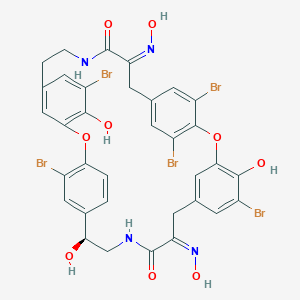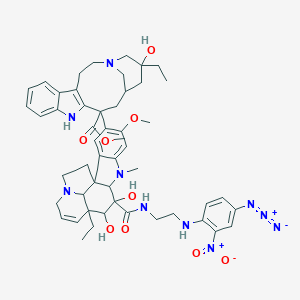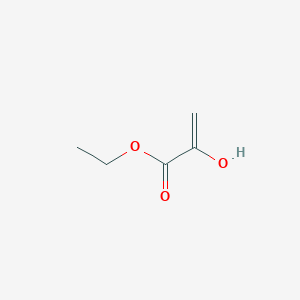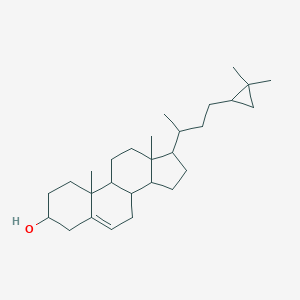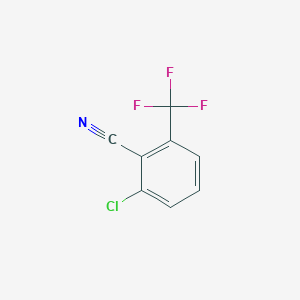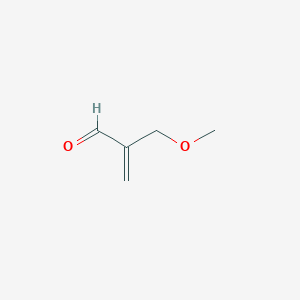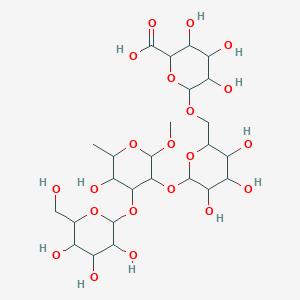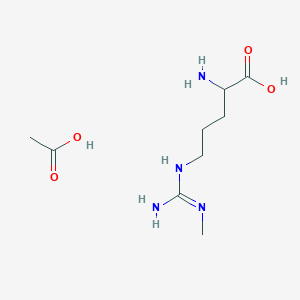
H-D-Arg(Me)-OH acetate salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-D-Arg(Me)-OH acetate salt, also known as D-NMMA, D-Tilarginine, and D-Targinine acetic acid, is a chemical compound with the molecular formula C9H20N4O4 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of H-D-Arg(Me)-OH acetate salt consists of 9 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms . The InChI string representation of the molecule isInChI=1S/C7H16N4O2.C2H4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13;1-2(3)4/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H3,(H,3,4) . Physical And Chemical Properties Analysis
H-D-Arg(Me)-OH acetate salt has a molecular weight of 248.28 g/mol . It has 5 hydrogen bond donors, 6 hydrogen bond acceptors, and 6 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 248.14845513 g/mol . The topological polar surface area is 151 Ų, and it has 17 heavy atoms . The compound has a formal charge of 0 and a complexity of 224 .Aplicaciones Científicas De Investigación
Chemical Reactions and Complexes
- Studies on chloroaurate(III) complexes in acid mediums show the importance of specific conditions, such as acid concentrations and the presence of various salts, in influencing reaction rates and mechanisms. These findings underscore the complexity of chemical reactions involving metallic ions and organic substrates, which could be relevant to understanding the reactivity of "H-D-Arg(Me)-OH acetate salt" in similar contexts (Pal et al., 2007).
Advanced Chemical Oxidation Processes
- The role of advanced chemical oxidation processes (AOPs) in addressing environmental concerns, such as antibiotic resistance and pollution, has been extensively reviewed. These processes utilize various chemical agents to achieve microbial inactivation and pollutant degradation. Insights from these studies can inform the potential use of "H-D-Arg(Me)-OH acetate salt" in environmental remediation or microbial control applications (Michael-Kordatou et al., 2018).
Electrokinetic Phenomena
- Research on induced-charge electrokinetics, especially at large applied voltages and in concentrated solutions, reveals the impact of ionic crowding and charge-induced viscosity changes on electro-osmotic mobility and flow. These findings have implications for the design and optimization of electrokinetic devices and processes, potentially including those involving "H-D-Arg(Me)-OH acetate salt" or its derivatives (Bazant et al., 2009).
Propiedades
IUPAC Name |
acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2.C2H4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13;1-2(3)4/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPNWIGTWUZCKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CN=C(N)NCCCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Arg(Me)-OH acetate salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

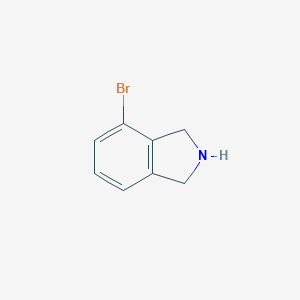
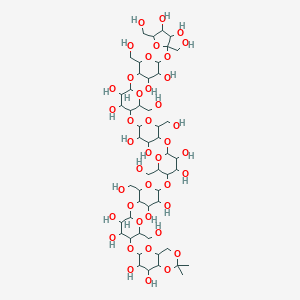
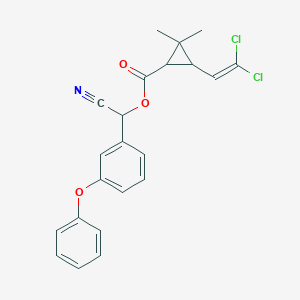
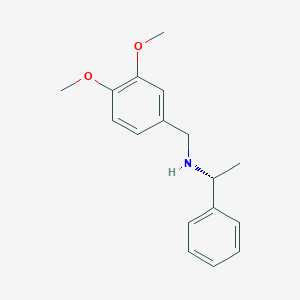
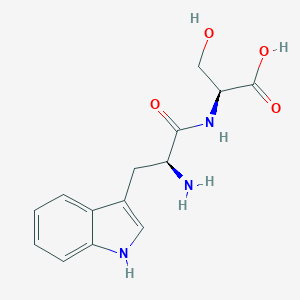
![Methyl 4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoate](/img/structure/B145025.png)
